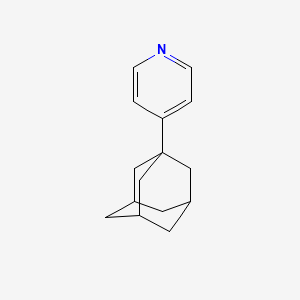

4-(1-Adamantyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Adamantyl)pyridine is a chemical compound with the molecular formula C₁₅H₁₉N. It is characterized by the presence of an adamantyl group attached to the fourth position of a pyridine ring. The adamantyl group is a bulky, tricyclic structure that imparts unique properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1-Adamantyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with 1-bromoadamantane. This reaction typically occurs under mild conditions and can be catalyzed by hydroxypyridines and 4-dimethylaminopyridine . Another method involves the use of montmorillonite K10 catalyst in a one-step procedure, where N-(adamantan-1-yl)acetoacetamide reacts with aldehyde derivatives and ammonium acetate in ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The montmorillonite K10 catalyst method is particularly favored for its simplicity and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Adamantyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can modify the adamantyl group or the pyridine ring.

Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include DDQ, MnO₂, and air.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

Substitution: Reagents like alkyl halides and catalysts such as iodine or alkyl halides are employed.

Major Products: The major products formed from these reactions include various substituted pyridines and adamantyl derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

4-(1-Adamantyl)pyridine has a wide range of applications in scientific research:

Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.

Mechanism of Action

The mechanism by which 4-(1-Adamantyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

- 4-(1-Adamantyl)benzene

- 4-(1-Adamantyl)aniline

- 4-(1-Adamantyl)phenol

Comparison: Compared to these similar compounds, 4-(1-Adamantyl)pyridine is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for functionalization. The combination of the adamantyl group and the pyridine ring makes it a versatile compound for various applications .

Biological Activity

4-(1-Adamantyl)pyridine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article synthesizes current knowledge regarding its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by data tables and relevant case studies.

Antiviral Activity

Research has demonstrated that derivatives of adamantane, including this compound, exhibit antiviral properties, particularly against influenza viruses. A study highlighted the compound's ability to act as a dual binder for both wild-type and mutant M2 channels of the influenza A virus, indicating its potential in overcoming amantadine resistance mechanisms .

- Study Findings :

- In cell-based assays, this compound showed significant inhibition of viral replication.

- Electrophysiological experiments revealed that the compound effectively blocks ion channels associated with viral entry.

Anticancer Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Notably, compounds containing the adamantyl moiety have shown enhanced antiproliferative activity compared to their non-adamantyl counterparts.

- Cytotoxicity Data :

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| MCF7 | <10 | More cytotoxic |

| PC3 | <10 | More cytotoxic |

| DU145 | <10 | More cytotoxic |

Study on Cytotoxicity

In a comprehensive study evaluating the antiproliferative effects of various adamantane derivatives, this compound was included among compounds tested against different human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 12.5 µM after 72 hours of treatment .

- Experimental Setup :

- Cells were treated with varying concentrations (12.5 µM and 50 µM).

- MTT assay was employed to assess cell viability.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A recent study reported its effectiveness against a range of Gram-positive and Gram-negative bacteria, showcasing broad-spectrum activity .

- Minimum Inhibitory Concentration (MIC) :

- MIC values ranged from 0.5 to 32 µg/mL depending on the bacterial strain tested.

Conclusion and Future Directions

The biological activity of this compound suggests its potential as a therapeutic agent in antiviral and anticancer therapies. Its ability to inhibit viral replication and exert cytotoxic effects on cancer cells positions it as a candidate for further development.

Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Formulation Development : Exploring delivery systems that enhance bioavailability and target specificity.

Properties

CAS No. |

60159-38-8 |

|---|---|

Molecular Formula |

C15H19N |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

4-(1-adamantyl)pyridine |

InChI |

InChI=1S/C15H19N/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15/h1-4,11-13H,5-10H2 |

InChI Key |

KYQAVZLMVPKEEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.